molecular formula C12H14FNO B2637826 3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287321-46-2

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2637826
CAS RN: 2287321-46-2
M. Wt: 207.248
InChI Key: GDSMPZHAILXOQK-UHFFFAOYSA-N
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Description

Fluoro-bicyclo[1.1.1]pentanes (F-BCPs) are a class of compounds that have been developed after more than 20 years of trials . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach is commonly used to prepare bis-substituted derivatives of bicyclo[1.1.1]pentanes from diacid .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclo[1.1.1]pentane core, which is a popular structural motif in natural compounds and synthetic drugs . The incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties . This can adjust the acidity/basicity of the neighboring functional groups and control the conformation .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The incorporation of a fluorine atom into these compounds can significantly alter their properties .

Future Directions

The number of bicyclo[1.1.1]pentane-containing molecules is growing dramatically every year , indicating a promising future for the development and application of these compounds in various fields.

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-15-10-3-2-8(4-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMPZHAILXOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC(C2)(C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine

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